N-(2-aminocyclohexyl)methanesulfonamide hydrochloride
Description
Properties
Molecular Formula |
C7H17ClN2O2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-(2-aminocyclohexyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H |
InChI Key |
XUCNPDPUADKUTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclohexyl)methanesulfonamide hydrochloride typically involves the reaction of 2-aminocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclohexyl)methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Scientific Research Applications
N-(2-aminocyclohexyl)methanesulfonamide hydrochloride has several applications across different fields:
- Enzyme Inhibition Research has shown that this compound can effectively bind to various enzymes, affecting their function and potentially leading to therapeutic outcomes in disease models. It acts as an enzyme inhibitor by binding to active sites on enzymes, which blocks their activity and can disrupt biochemical pathways. Its selective inhibition of certain enzymes makes it valuable in medicinal chemistry.
- Medicinal Chemistry The sulfonamide group is significant in medicinal chemistry due to its biological activity. this compound is a potential candidate for therapeutic applications, especially in treating bacterial infections and other diseases.
- Organic Synthesis this compound is used as a reagent in organic synthesis and as a building block for complex molecules.
Case Study: Visceral Leishmaniasis Treatment
A study published in Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis mentions the use of a related compound in treating visceral leishmaniasis . In this study, female Balb/c mice were infected with L. donovani amastigotes, and after allowing the infection to establish for 7 days, they were treated with vehicle, sodium stibogluonate, miltefosine, or compound 15 . Compound 15 demonstrated an 85% suppression in parasite load within the liver with 50 mg/kg b.i.d. dosing for 5 days . Although compound 15 demonstrated promising efficacy and oral bioavailability, marked variability in exposure was observed .
Synthesis of this compound
The synthesis of this compound typically involves several steps:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines or thiols | Basic conditions |
Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of N-(2-aminocyclohexyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-aminocyclohexyl)methanesulfonamide hydrochloride with structurally or functionally related sulfonamide derivatives, based on evidence from pharmacological, synthetic, and physicochemical data.
Structural Analogues
2.1.1. Dronedarone Hydrochloride
- Structure: Features a methanesulfonamide group attached to a benzofuranyl core, with additional dibutylamino and benzoyl substituents .
- Synthesis: Prepared via mesylation and oxidation of p-aminophenol, followed by cyclization and Friedel-Crafts reactions (33% overall yield) .
- Applications : Antiarrhythmic agent with reduced lipophilicity compared to amiodarone, minimizing tissue accumulation .
- Key Difference: The benzofuranyl and dibutylamino groups enhance selectivity for ion channels, unlike the cyclohexylamine in the target compound, which may prioritize steric interactions .
2.1.2. Sotalol Hydrochloride
- Structure: N-[4-(Isopropylglycyl)phenyl]methanesulfonamide hydrochloride, with a phenyl ring substituted by an aminoethyl group .
- Physicochemical Properties : Molecular weight = 308.83; stored in controlled room temperature due to hygroscopicity .
- Applications : Antiarrhythmic with β-blocking activity. The phenyl group facilitates aromatic stacking, whereas the cyclohexyl group in the target compound may enhance membrane permeability .
2.1.3. NS-398
Physicochemical Properties
Notes:
- The cyclohexylamine group in the target compound likely increases lipophilicity compared to Sotalol’s phenyl group but remains less hydrophobic than Dronedarone’s benzofuranyl core.
- Solubility is influenced by the hydrochloride salt, enhancing aqueous compatibility .
Pharmacological and Therapeutic Potential
- Hypothetical Applications :
- Toxicity Considerations : Cyclohexylamine derivatives may exhibit neurotoxicity or hepatotoxicity, requiring rigorous safety profiling (extrapolated from storage guidelines).
Biological Activity
N-(2-Aminocyclohexyl)methanesulfonamide hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of enzymology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and its therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring structure substituted with an amino group and a methanesulfonamide functional group. Its molecular formula is with a molecular weight of approximately 228.74 g/mol. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological applications .
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes, thereby modulating their activity and disrupting various biochemical pathways. This inhibition can lead to significant physiological effects, making it a candidate for therapeutic applications in diseases where enzyme regulation is critical .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with various molecular targets, effectively blocking enzyme activity associated with several metabolic processes. This property positions it as a potential therapeutic agent for conditions linked to enzyme dysfunction, such as bacterial infections and other metabolic disorders .
Case Studies
- Antibacterial Activity : A study highlighted the compound's effectiveness against certain bacterial strains, demonstrating its potential utility in developing new antimicrobial therapies .
- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could inhibit specific pathways involved in tumor growth, suggesting its role in cancer treatment strategies .
Research Findings
A summary of key research findings related to this compound includes:
Synthesis and Applications
The synthesis of N-(2-Aminocyclohexyl)methanesulfonamide typically involves the reaction of 2-aminocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity .
The compound's unique structural configuration allows it to serve as a building block for more complex molecules in medicinal chemistry. Its selective enzyme inhibition capability makes it particularly valuable for drug development targeting diseases where enzyme activity is dysregulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
